4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
A study by Zia-ur-Rehman et al. (2009) synthesized a series of compounds related to 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide. These compounds were evaluated for antibacterial and DPPH radical scavenging activities, demonstrating potential biological activities (Zia-ur-Rehman et al., 2009).
Antimicrobial Properties
Naveed Ahmad et al. (2011) explored the antimicrobial (anti-bacterial and anti-fungal) properties of related compounds. They found that compounds with higher lipophilicity showed greater antibacterial activities (Ahmad et al., 2011).
Hepatitis C Virus Inhibition
Tedesco et al. (2009) studied derivatives of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide for their potential to inhibit hepatitis C virus NS5B polymerase. This research highlighted the potential use of these compounds in treating hepatitis C (Tedesco et al., 2009).
Synthetic Methodology Advancements
Chern et al. (1991) reported on the synthesis of related compounds, providing valuable insights into the methodologies for creating these complex molecules. This research aids in understanding the synthesis of similar compounds (Chern et al., 1991).
Anti-inflammatory Applications
Matson (1990) discussed a novel process for preparing compounds with anti-inflammatory properties, starting from related chemical structures. This could imply potential applications in treating inflammation (Matson, 1990).
Novel Preparation Methods
Ivanova et al. (2012) developed a new method for preparing 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives, which could be relevant for synthesizing compounds like 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide (Ivanova et al., 2012).
Potential Anticancer Activities
Kamal et al. (2011) synthesized and tested compounds based on similar scaffolds for their anticancer activity. They found moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).
Anti-HIV-1 Activity
Di Santo et al. (1998) synthesized derivatives with specific anti-human immunodeficiency virus type 1 (HIV-1) activity. This research indicates potential applications in HIV-1 treatment (Di Santo et al., 1998).
Propiedades
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-3-4-7-10-18-17(21)12-13(2)11-16-19-14-8-5-6-9-15(14)24(22,23)20-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVJWBXLUCTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC(C)CC1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.